5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one
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Overview
Description
5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one typically involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropanoyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Acylation: The compound can act as an acylating agent, reacting with nucleophiles to form amides, esters, or thioesters.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Acylation: Reagents such as amines, alcohols, and thiols are used. The reaction is often carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Cyclization: Cyclization reactions may require specific catalysts or heating to promote the formation of the desired cyclic product.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioesters, and esters.
Acylation: Products include various amides, esters, and thioesters.
Cyclization: Products include complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and enzymes by acylation of nucleophilic residues such as lysine or cysteine. This modification can alter the activity of the target proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target proteins .
Comparison with Similar Compounds
Similar Compounds
3-chloropropanoyl chloride: A related compound used as a reagent in organic synthesis.
1,3-dihydro-2H-benzimidazol-2-one: The parent compound of the benzimidazole class.
N-phenyl acrylamide: Another compound synthesized using 3-chloropropanoyl chloride as a starting material
Uniqueness
5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one is unique due to its specific structure, which combines the benzimidazole core with a 3-chloropropanoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(3-chloropropanoyl)-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-4-3-9(14)6-1-2-7-8(5-6)13-10(15)12-7/h1-2,5H,3-4H2,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQSYLNENZQDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCCl)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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